(E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide
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Description
(E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O3S and its molecular weight is 398.48. The purity is usually 95%.
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Biological Activity
(E)-1-(2-(2-cinnamamidothiazol-4-yl)acetyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available piperidine derivatives and thiazole compounds. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit notable cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A-549 (lung cancer), HCT-8 (colon cancer), HepG2 (liver cancer), and K562 (leukemia).
- Methodology : The MTT assay was used to assess cell viability post-treatment with the compound.
Table 1: Cytotoxicity Data
The proposed mechanism of action for this compound includes:
- Inhibition of Proliferation : The compound may interfere with cell cycle progression, leading to apoptosis in cancer cells.
- Induction of Apoptosis : It is suggested that the compound activates intrinsic apoptotic pathways, which could be mediated by mitochondrial dysfunction.
Case Studies
Several case studies have been conducted to explore the therapeutic potential of this compound:
-
Case Study on Lung Cancer :
- Objective : To evaluate the efficacy of the compound in A-549 lung cancer cells.
- Findings : Treatment resulted in a significant reduction in cell viability and induced apoptosis, as evidenced by increased caspase activity.
-
Case Study on Drug Resistance :
- Objective : To assess the potential of the compound to overcome drug resistance in K562 leukemia cells.
- Findings : The compound demonstrated ability to sensitize resistant cells to standard chemotherapy agents, suggesting a role in combination therapy.
Properties
IUPAC Name |
1-[2-[2-[[(E)-3-phenylprop-2-enoyl]amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c21-19(27)15-8-10-24(11-9-15)18(26)12-16-13-28-20(22-16)23-17(25)7-6-14-4-2-1-3-5-14/h1-7,13,15H,8-12H2,(H2,21,27)(H,22,23,25)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTQIHLKGQXDHH-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.